

Unraveling the PEN Peptide Puzzle: A Comparative Guide to Human and Mouse Activity

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Compound of Interest

Compound Name: *PEN(mouse) TFA*

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For researchers, scientists, and drug development professionals, understanding the nuances of peptide activity across species is paramount. This guide provides a comprehensive comparison of human and mouse PEN (a peptide derived from proSAAS), focusing on its contentious role as a ligand for the G-protein coupled receptor 83 (GPR83). While both peptides are implicated in the regulation of feeding and other neurological processes, significant debate exists within the scientific community regarding their direct interaction with GPR83, a critical aspect for translational research.

At a Glance: Human vs. Mouse PEN Peptide

Feature	Human PEN Peptide	Mouse PEN Peptide
Precursor Protein	proSAAS (PCSK1N)	proSAAS (Pcsk1n)
Amino Acid Sequence	SVDQDLGPEVPPEVGALL RV	SVDQDLGPEVPPEVGALL RV
Receptor (Proposed)	GPR83	GPR83
Reported Signaling	Gαq (↑ IP ₃ , ↑ Ca ²⁺), Gαi (↓ cAMP)	Gαq (↑ IP ₃ , ↑ Ca ²⁺), Gαi (↓ cAMP)
Key Controversy	Conflicting reports on its ability to bind and activate GPR83.	Conflicting reports on its ability to bind and activate GPR83.

Note: The human PEN peptide sequence is inferred from the alignment of the human and mouse proSAAS protein sequences, as the exact cleavage sites for human PEN have not been definitively established. Mouse PEN is known to comprise amino acids 219-240 of its pro-protein precursor[1].

The GPR83 Signaling Controversy

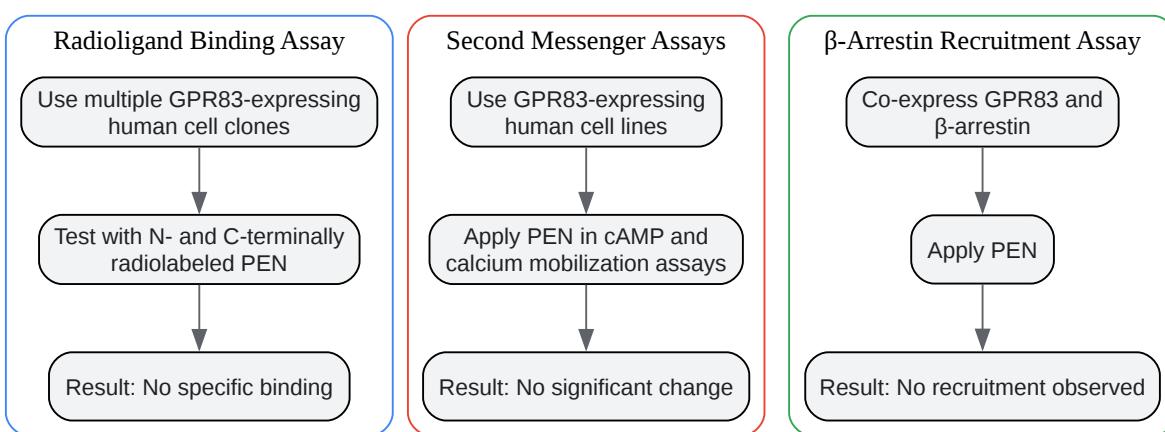
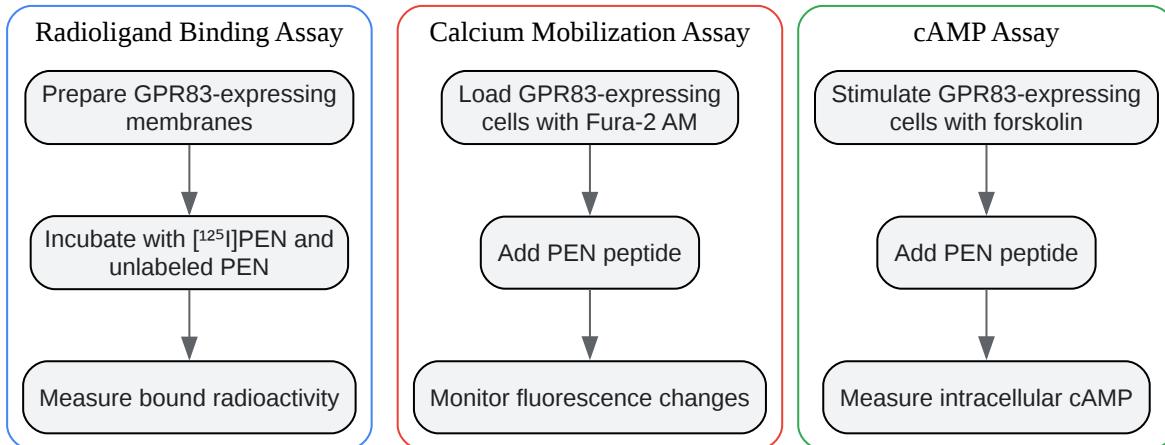
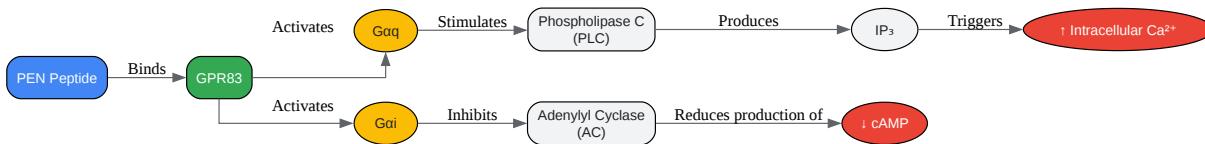
The primary function attributed to PEN peptides is the activation of GPR83. Initial studies suggested a clear signaling cascade upon PEN binding. However, more recent findings have cast doubt on this interaction, creating a critical point of contention for researchers.

The Case for PEN as a GPR83 Ligand

Seminal studies reported that both mouse and human PEN peptides bind to and activate GPR83[2]. This activation is proposed to occur through two distinct G-protein pathways:

- $\text{G}\alpha\text{q}$ Pathway: Leading to the activation of phospholipase C (PLC), which in turn catalyzes the production of inositol trisphosphate (IP_3). IP_3 triggers the release of calcium (Ca^{2+}) from intracellular stores.
- $\text{G}\alpha\text{i}$ Pathway: Resulting in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

This dual signaling mechanism suggests a complex regulatory role for the PEN-GPR83 system.



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References

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- 2. Identification of GPR83 as the receptor for the neuroendocrine peptide PEN - PMC [pmc.ncbi.nlm.nih.gov]
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